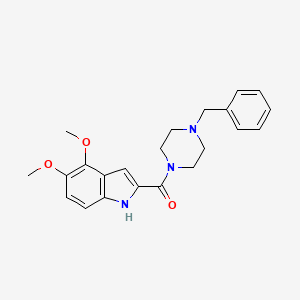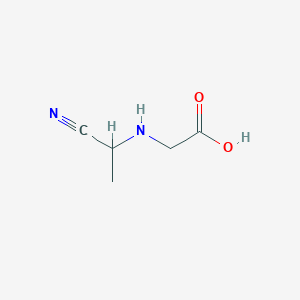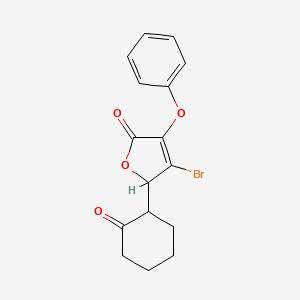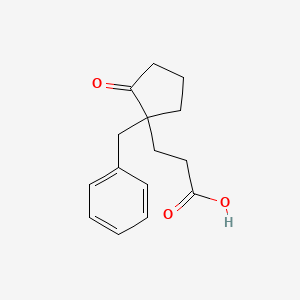
Hydroxymethyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyldiazene is a chemical compound characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to a diazene moiety (HN=NH)
Preparation Methods
Hydroxymethyldiazene can be synthesized through several methods. One common approach involves the reaction of formaldehyde with hydrazine under controlled conditions. The reaction typically proceeds as follows: [ \text{H₂NNH₂} + \text{CH₂O} \rightarrow \text{HN=NH-CH₂OH} ]
In industrial settings, the synthesis of this compound may involve more complex procedures, including the use of catalysts and specific reaction conditions to optimize yield and purity. The mechanochemical approach and solid-state melt reactions are also explored for the preparation of hydrazone derivatives .
Chemical Reactions Analysis
Hydroxymethyldiazene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazene moiety can be reduced to form hydrazine derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxymethyldiazene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxymethyldiazene involves its interaction with molecular targets through its diazene and hydroxymethyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Hydroxymethyldiazene can be compared with other similar compounds, such as diimide (HN=NH) and azobenzene derivatives. While diimide is a simpler molecule with only the diazene moiety, this compound has the additional hydroxymethyl group, which imparts unique chemical properties and reactivity. Azobenzene derivatives, on the other hand, have aromatic rings attached to the diazene moiety, leading to different applications and properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
CAS No. |
92219-55-1 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
diazenylmethanol |
InChI |
InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2 |
InChI Key |
YAHQGPVDZBJVST-UHFFFAOYSA-N |
Canonical SMILES |
C(N=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)

![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)

![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)


